

# Olverembatinib: Application Notes and Protocols for Functional Studies of BCR-ABL1 Kinase

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Compound of Interest		
Compound Name:	Olverembatinib	
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# Introduction

Olverembatinib (formerly HQP1351) is a potent, orally bioavailable third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) designed to overcome resistance to previous generations of TKIs in the treatment of Chronic Myeloid Leukemia (CML).[1][2] CML is characterized by the Philadelphia chromosome, which results in the constitutively active BCR-ABL1 fusion protein, a key driver of leukemogenesis.[1] While first and second-generation TKIs have revolutionized CML treatment, the development of resistance, particularly through mutations in the ABL1 kinase domain such as the gatekeeper T315I mutation, remains a significant clinical challenge. [1][3] Olverembatinib has demonstrated high efficacy against wild-type BCR-ABL1 and a broad spectrum of clinically relevant mutants, including the highly resistant T315I mutation.[2]

These application notes provide a comprehensive overview of the use of **Olverembatinib** for in vitro functional studies of the BCR-ABL1 kinase, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experiments.

# **Mechanism of Action**



Olverembatinib functions as an ATP-competitive inhibitor, binding to the kinase domain of the BCR-ABL1 protein.[1] Its unique structural design allows for high-affinity binding to both the active and inactive conformations of the kinase.[5] This includes the T315I mutant, where a threonine to isoleucine substitution sterically hinders the binding of many other TKIs.[1] By occupying the ATP-binding site, Olverembatinib blocks the autophosphorylation and activation of BCR-ABL1, thereby inhibiting downstream signaling pathways crucial for the proliferation and survival of leukemic cells.[1][6] Key downstream targets that are inhibited upon Olverembatinib treatment include Crk-like (CRKL), signal transducer and activator of transcription 5 (STAT5), PI3K/AKT, and ERK1/2.[2][7] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in BCR-ABL1 positive cells.[3]

## **Data Presentation**

Table 1: In Vitro Inhibitory Activity of Olverembatinib

against BCR-ABL1 Kinase and Mutants

Target	IC50 (nM)	Assay Type	Reference
Bcr-Abl (Wild-Type)	0.34	Biochemical	[4][8]
Bcr-Abl (T315I)	0.68	Biochemical	[4][8]
Bcr-Abl (E255K)	0.27	Biochemical	[4]
Bcr-Abl (G250E)	0.71	Biochemical	[4]
Bcr-Abl (Q252H)	0.15	Biochemical	[4]
Bcr-Abl (H396P)	0.35	Biochemical	[4]
Bcr-Abl (M351T)	0.29	Biochemical	[4]
Bcr-Abl (Y253F)	0.35	Biochemical	[4]

Table 2: Anti-proliferative Activity of Olverembatinib in CML and ALL Cell Lines



Cell Line	BCR-ABL1 Status	IC50 (nM)	Reference
Ku812	Wild-Type	0.13	[2]
K562	Wild-Type	0.21	[2]
K562R (Imatinib- resistant)	Q252H	4.5	[2]
SUP-B15 (Ph+ ALL)	Not Specified	2.5	[2]
Ba/F3 expressing Bcr- Abl (Wild-Type)	Wild-Type	1.0	[6]

# Experimental Protocols In Vitro Kinase Inhibition Assay (FRET-Based)

This protocol describes a Fluorescence Resonance Energy Transfer (FRET)-based assay to determine the in vitro inhibitory activity of **Olverembatinib** against wild-type and mutant ABL1 kinases.

#### Materials:

- Full-length human recombinant ABL1 kinase (wild-type and mutants)
- Tyr2 Peptide substrate
- Kinase reaction buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
- ATP solution
- Olverembatinib stock solution (in DMSO)
- Development reagent
- Stop solution
- 384-well plates



EnVision Multilabel Reader

#### Procedure:

- Dilute the kinase substrate in the kinase reaction buffer and add to the wells of a 384-well plate.
- Add the ABL1 kinase to the wells.
- Deliver serial dilutions of Olverembatinib (or DMSO as a vehicle control) to the reaction wells.
- Incubate the mixture for 30 minutes at room temperature.
- Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be 10  $\mu$ M for wild-type Abl1 and mutants Y253F, Q252H, M351T, and H396P, and 5  $\mu$ M for mutants E255K, G250E, and T315I.[8]
- Incubate the reaction for 2 hours at room temperature.[8]
- Add the development reagent and incubate for 2 hours at room temperature.
- Add the stop solution to terminate the reaction.[8]
- Measure the fluorescence signal ratio of 445 nm (Coumarin) to 520 nm (Fluorescein) using an EnVision Multilabel Reader.[8]
- Analyze the data using graphing software (e.g., GraphPad Prism) to determine the IC50 values.

# **Cell Viability Assay (CellTiter-Glo®)**

This protocol outlines a method to assess the anti-proliferative effect of **Olverembatinib** on BCR-ABL1 positive cell lines.

#### Materials:

BCR-ABL1 positive cell lines (e.g., K562, SUP-B15)



- Appropriate cell culture medium and supplements
- Olverembatinib stock solution (in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- 96-well opaque-walled plates
- Luminometer

#### Procedure:

- Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density.
- Treat the cells with serial dilutions of **Olverembatinib** (or DMSO as a vehicle control).
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software.

# Western Blot Analysis of Downstream Signaling

This protocol is for evaluating the effect of **Olverembatinib** on the phosphorylation status of key downstream signaling proteins.

#### Materials:



- BCR-ABL1 positive cell lines (e.g., K562)
- Olverembatinib
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against p-BCR-ABL1, BCR-ABL1, p-CRKL, CRKL, p-STAT5, STAT5, and a loading control (e.g., GAPDH or β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Treat cells with varying concentrations of Olverembatinib for a specified time (e.g., 4 hours).
   [4]
- Lyse the cells and quantify the protein concentration.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



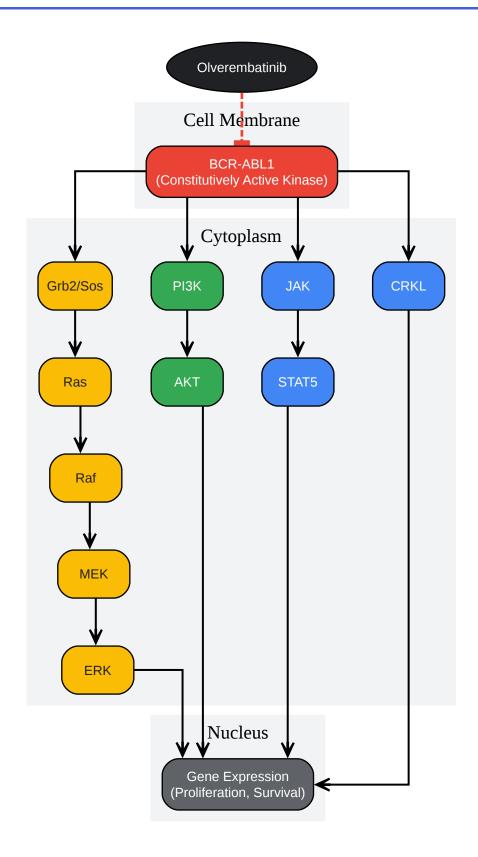




- Wash the membrane again and apply the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.
- Analyze the band intensities to determine the effect of **Olverembatinib** on protein phosphorylation.

# **Visualizations**

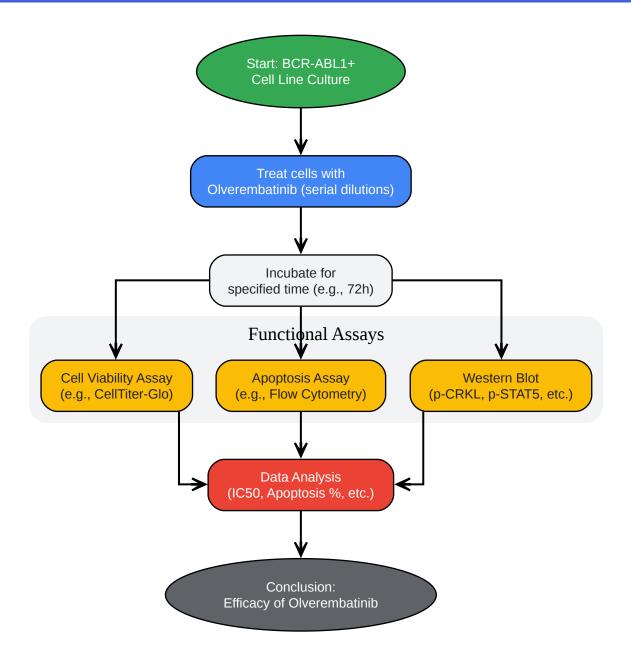




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Caption: BCR-ABL1 signaling pathway and the inhibitory action of **Olverembatinib**.





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Caption: Experimental workflow for evaluating **Olverembatinib**'s efficacy.





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Caption: Role of **Olverembatinib** in overcoming TKI resistance.

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